7-O-(Amino-PEG4)-paclitaxel

Beschreibung

Eigenschaften

Molekularformel |

C58H72N2O19 |

|---|---|

Molekulargewicht |

1101.2 g/mol |

IUPAC-Name |

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoyloxy]-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C58H72N2O19/c1-35-41(76-54(68)47(64)46(38-16-10-7-11-17-38)60-52(66)39-18-12-8-13-19-39)33-58(69)51(78-53(67)40-20-14-9-15-21-40)49-56(6,50(65)48(75-36(2)61)45(35)55(58,4)5)42(32-43-57(49,34-74-43)79-37(3)62)77-44(63)22-24-70-26-28-72-30-31-73-29-27-71-25-23-59/h7-21,41-43,46-49,51,64,69H,22-34,59H2,1-6H3,(H,60,66)/t41-,42-,43+,46-,47+,48+,49?,51-,56+,57-,58+/m0/s1 |

InChI-Schlüssel |

VDNLACHAGAYEKT-QFWHBDSMSA-N |

Aussehen |

Solid powder |

Reinheit |

>95% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

7-O-(Amino-PEG4)- paclitaxel |

Herkunft des Produkts |

United States |

Foundational & Exploratory

7-O-(Amino-PEG4)-paclitaxel: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, mechanism of action, and application of a key paclitaxel (B517696) derivative for targeted drug delivery.

Introduction

7-O-(Amino-PEG4)-paclitaxel is a synthetically modified derivative of paclitaxel, a potent anti-cancer agent widely used in chemotherapy. This modification involves the attachment of a four-unit polyethylene (B3416737) glycol (PEG) spacer with a terminal amine group to the 7-hydroxyl position of the paclitaxel core. This functionalization serves a dual purpose: it provides a reactive handle for conjugation to targeting moieties, such as antibodies, to create Antibody-Drug Conjugates (ADCs), and the hydrophilic PEG linker can improve the aqueous solubility and pharmacokinetic profile of the parent drug. This guide provides a comprehensive technical overview for researchers and drug development professionals interested in utilizing this compound in their therapeutic pipelines.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing and executing conjugation strategies and formulation development.

| Property | Value | Source |

| Molecular Formula | C₅₈H₇₂N₂O₁₉ | [1][2][3] |

| Molecular Weight | 1101.2 g/mol | [1][2] |

| Purity | ≥95% (typically ~98%) | [1][2][4] |

| Appearance | Solid | [1][2] |

| Solubility | ≥ 50 mg/mL in DMSO | [5] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. | [5][6] |

Mechanism of Action: The Paclitaxel Core

The pharmacological activity of this compound is derived from its paclitaxel component. Paclitaxel is a well-characterized mitotic inhibitor that targets microtubules, essential components of the cellular cytoskeleton.[7][8][9]

Microtubule Stabilization: Unlike other microtubule-targeting agents that induce depolymerization, paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them against disassembly.[7][8][9] This hyper-stabilization disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is crucial for various cellular functions, particularly the formation and function of the mitotic spindle during cell division.[7][8]

Cell Cycle Arrest and Apoptosis: The stabilization of microtubules leads to the formation of non-functional microtubule bundles and abnormal mitotic asters. This disruption of the mitotic spindle apparatus triggers the mitotic checkpoint, arresting the cell cycle at the G2/M phase and ultimately inducing programmed cell death (apoptosis).[7][8]

The anticipated signaling pathway leading to apoptosis following treatment with a this compound-based ADC is depicted below.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation and application of this compound.

Representative Synthesis of a 7-O-Substituted Paclitaxel Derivative

While a specific, publicly available, detailed synthesis protocol for this compound is not available, the following represents a general approach for the esterification of paclitaxel at the 7-O position, based on similar chemical transformations.[10]

Materials:

-

Paclitaxel

-

Amino-PEG4-carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add paclitaxel and a 1.2 to 1.5 molar excess of Amino-PEG4-carboxylic acid.

-

Dissolution: Dissolve the reactants in a minimal amount of anhydrous DCM or a mixture of DCM and DMF.

-

Coupling Agent Addition: Add a catalytic amount of DMAP (approximately 0.1 equivalents) to the solution. In a separate flask, dissolve a 1.5 to 2.0 molar excess of DCC or EDCI in anhydrous DCM.

-

Reaction: Slowly add the carbodiimide (B86325) solution to the paclitaxel mixture at 0°C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used). Dilute the filtrate with DCM and wash sequentially with a mild acid (e.g., 0.5 N HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[11][12]

In Vitro Microtubule Polymerization Assay

This assay assesses the ability of this compound to promote and stabilize microtubule formation.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

GTP solution (100 mM)

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol

-

This compound stock solution in DMSO

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Reagent Preparation: On ice, resuspend lyophilized tubulin in general tubulin buffer to a final concentration of 2-4 mg/mL. Add GTP to a final concentration of 1 mM.

-

Compound Dilution: Prepare serial dilutions of this compound in general tubulin buffer. Include a vehicle control (DMSO) and a positive control (paclitaxel).

-

Assay Setup: In a pre-chilled 96-well plate, add the tubulin solution to each well. Then, add the diluted compounds.

-

Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

Data Acquisition: Measure the increase in absorbance (turbidity) at 340 nm every 30 seconds for 60-90 minutes.

-

Analysis: Plot the absorbance as a function of time. Increased absorbance indicates microtubule polymerization. The rate and extent of polymerization can be compared between different concentrations of the test compound and controls.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to evaluate the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, SK-BR-3)[7][13]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different drug concentrations. Include untreated cells as a control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[7][8][9][13]

Representative Protocol for Antibody Conjugation

The terminal amine group of this compound allows for its conjugation to antibodies, typically through the formation of a stable amide bond with activated carboxylic acid groups on the antibody or a linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

NHS-ester functionalized linker (if not directly conjugating to the antibody)

-

Anhydrous DMSO

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.5)

Procedure:

-

Antibody Preparation: If necessary, perform a buffer exchange to transfer the antibody into the desired reaction buffer.

-

Linker Activation (if applicable): If using a linker, activate its carboxylic acid group to an NHS ester following standard protocols.

-

Drug-Linker Preparation: Dissolve the this compound (or the activated drug-linker) in anhydrous DMSO to a known concentration.

-

Conjugation Reaction: Add the dissolved drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of the drug-linker). The reaction is typically carried out at room temperature or 4°C for 1-4 hours with gentle mixing.

-

Purification: Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography.

-

Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, HPLC (hydrophobic interaction chromatography), and mass spectrometry.

The following diagram illustrates a general workflow for the creation and characterization of an Antibody-Drug Conjugate using this compound.

Conclusion

This compound is a valuable tool for the development of targeted cancer therapeutics. Its paclitaxel core provides a potent and well-understood mechanism of action, while the amino-PEG linker facilitates conjugation to targeting moieties and can enhance the molecule's biopharmaceutical properties. The experimental protocols provided in this guide offer a framework for the synthesis, evaluation, and application of this compound in the creation of novel and effective drug delivery systems, particularly Antibody-Drug Conjugates. As with any drug development program, careful optimization of conjugation chemistry, linker stability, and the choice of targeting moiety will be critical for achieving therapeutic success.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | BroadPharm [broadpharm.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural characterization of an anhydrous polymorph of paclitaxel by solid-state NMR - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-O-(Amino-PEG4)-paclitaxel: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-O-(Amino-PEG4)-paclitaxel, a key building block in the development of advanced targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, biological mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a derivative of the potent anti-cancer agent paclitaxel (B517696). It is functionalized at the 7-hydroxyl group with a tetraethylene glycol (PEG4) linker terminating in a primary amine. This modification allows for covalent attachment to other molecules while retaining the pharmacological activity of the paclitaxel core.

The chemical structure consists of three key components:

-

Paclitaxel Moiety: The cytotoxic warhead that functions as a microtubule stabilizing agent, leading to cell cycle arrest and apoptosis.

-

PEG4 Linker: A hydrophilic polyethylene (B3416737) glycol spacer that enhances aqueous solubility and provides spatial separation between the paclitaxel core and the conjugated molecule.

-

Terminal Amine Group: A reactive functional group that enables covalent conjugation to carboxylic acids, activated NHS esters, or other carbonyl-containing molecules.[1][2][3]

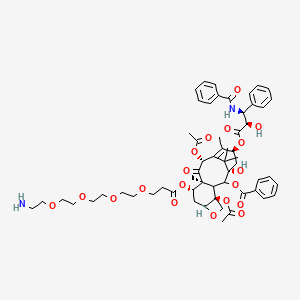

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C58H72N2O19 | [1][4][5] |

| Molecular Weight | 1101.2 g/mol | [1][4][6] |

| Appearance | Solid | [4][6] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [2][3] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [2][3] |

Biological Activity and Mechanism of Action

The biological activity of this compound is derived from its paclitaxel component. Paclitaxel is a well-established anti-mitotic agent that targets microtubules, which are essential components of the cytoskeleton involved in cell division.

Mechanism of Action:

-

Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[7][8]

-

Mitotic Arrest: The stabilization of microtubules disrupts the dynamic equilibrium necessary for the formation and function of the mitotic spindle during cell division. This leads to an arrest of the cell cycle at the G2/M phase.[8]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers cellular signaling pathways that lead to programmed cell death (apoptosis).[8]

The signaling pathways affected by paclitaxel-induced apoptosis include the PI3K/AKT and MAPK/ERK pathways. Paclitaxel has been shown to inhibit the PI3K/AKT survival pathway and activate the MAPK signaling pathway, both of which contribute to its pro-apoptotic effects.

The following diagram illustrates the signaling pathway leading to apoptosis induced by paclitaxel.

Caption: Paclitaxel-induced signaling pathway to apoptosis.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, as it is a commercially available reagent. However, the synthesis would logically proceed through the reaction of paclitaxel with a suitable protected amino-PEG4 derivative, followed by deprotection. A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

Conjugation to an Antibody (Illustrative Workflow)

The primary application of this compound is its conjugation to biomolecules, particularly antibodies, to form ADCs. The terminal amine group can be reacted with an activated carboxylic acid on the antibody or a bifunctional linker. A common method involves the use of N-hydroxysuccinimide (NHS) esters.

Caption: General workflow for ADC synthesis using this compound.

In Vitro Microtubule Polymerization Assay

This assay is fundamental to confirming the biological activity of paclitaxel and its derivatives. It measures the ability of the compound to promote the polymerization of tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by measuring the increase in absorbance (turbidity) at 340 nm as microtubules form.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)

-

This compound stock solution in DMSO

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 0.3 mg/assay.

-

Prepare serial dilutions of this compound in G-PEM buffer. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

-

-

Assay Setup:

-

In a 96-well plate, add the tubulin solution to each well.

-

Add the different concentrations of this compound or a vehicle control (DMSO in G-PEM buffer) to the wells.

-

-

Measurement:

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot absorbance (OD340) versus time for each concentration.

-

An increase in the rate and extent of the absorbance curve compared to the control indicates microtubule stabilization.

-

Applications in Drug Development

This compound is a valuable tool for the development of:

-

Antibody-Drug Conjugates (ADCs): By conjugating this paclitaxel derivative to a monoclonal antibody that targets a tumor-specific antigen, a highly potent and targeted anti-cancer therapeutic can be created. The PEG linker can improve the pharmacokinetic properties of the resulting ADC.

-

PROTACs: The terminal amine can be used to attach this paclitaxel-based warhead to a ligand for an E3 ubiquitin ligase, creating a PROTAC that can induce the targeted degradation of a protein of interest.

-

Drug Delivery Systems: The molecule can be incorporated into various drug delivery platforms, such as nanoparticles or liposomes, to improve the delivery and efficacy of paclitaxel.

Conclusion

This compound is a well-characterized and versatile chemical entity that plays a crucial role in the advancement of targeted cancer therapies. Its defined chemical structure, predictable reactivity, and potent biological activity make it an essential component in the toolbox of researchers and drug developers working on next-generation oncology treatments. The information and protocols provided in this guide offer a solid foundation for the effective utilization of this important molecule in research and development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. mdpi.com [mdpi.com]

- 7. 7-O-(Cbz-N-amido-PEG4)- paclitaxel | BroadPharm [broadpharm.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Synthesis and Characterization of 7-O-(Amino-PEG4)-paclitaxel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-O-(Amino-PEG4)-paclitaxel, a derivative of the potent anti-cancer agent paclitaxel (B517696). This modification, involving the attachment of a short polyethylene (B3416737) glycol (PEG) linker with a terminal amine group at the 7-hydroxyl position, is of significant interest for the development of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). The introduction of the hydrophilic PEG linker can improve aqueous solubility and provides a reactive handle for conjugation to targeting moieties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from commercially available sources and provides essential information for researchers working with this compound.[1][2][3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₈H₇₂N₂O₁₉ | [2][3][4][5] |

| Molecular Weight | 1101.19 g/mol | [2][3][4][6] |

| Appearance | Solid | [2][4] |

| Purity | ≥95% - 98.66% | [1][2][5] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [1][6] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [6] |

Synthesis of this compound

The synthesis of this compound requires a multi-step approach involving the selective protection and deprotection of the various hydroxyl groups on the paclitaxel molecule. The general strategy involves the protection of the more reactive 2'-hydroxyl group, followed by the functionalization of the 7-hydroxyl group, and subsequent deprotection steps. While a specific, publicly available, step-by-step protocol for this exact molecule is scarce, a representative synthetic route can be proposed based on established methods for paclitaxel modification described in patent literature.[7][8][9][10]

Proposed Synthetic Workflow

The proposed synthesis can be visualized as a three-stage process:

-

Selective Protection: Protection of the 2'-hydroxyl group of paclitaxel to prevent its reaction in subsequent steps.

-

PEGylation: Introduction of the amino-PEG4 linker at the 7-O position. This step itself involves the use of a protected amino-PEG linker.

-

Deprotection: Removal of the protecting groups to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol synthesized from general procedures for paclitaxel modification. Note: This protocol is for informational purposes and should be adapted and optimized by qualified personnel.

Materials:

-

Paclitaxel

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

N-(tert-Butoxycarbonyl)-15-amino-4,7,10,13-tetraoxapentadecanoic acid (Boc-NH-PEG4-COOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Trifluoroacetic acid (TFA)

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Protection of 2'-Hydroxyl Group:

-

Dissolve paclitaxel in anhydrous DMF.

-

Add imidazole followed by TBDMSCl.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction and extract the product with an organic solvent.

-

Purify the resulting 2'-O-TBDMS-paclitaxel by column chromatography.

-

-

PEGylation at the 7-O Position:

-

Dissolve 2'-O-TBDMS-paclitaxel and Boc-NH-PEG4-COOH in anhydrous DCM.

-

Add DMAP and then DCC to the solution.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate and purify the crude product by column chromatography to obtain 2'-O-TBDMS-7-O-(Boc-amino-PEG4)-paclitaxel.

-

-

Deprotection:

-

Dissolve the protected intermediate in a solution of TFA in DCM.

-

Stir the reaction at room temperature, monitoring the removal of both the TBDMS and Boc protecting groups by TLC or HPLC.

-

Once the reaction is complete, neutralize the excess acid.

-

Concentrate the solution and purify the final product, this compound, by preparative HPLC.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compound. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of this compound and for monitoring the progress of the synthesis and purification steps. A validated reverse-phase HPLC (RP-HPLC) method is typically used.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 227 nm |

| Column Temperature | 40°C |

This table provides a general set of parameters; method development and validation are crucial for accurate analysis.[11][12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps to confirm the elemental composition. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[13]

Expected Mass Spectrometry Data:

-

Calculated Monoisotopic Mass: 1100.4781 g/mol

-

Expected [M+H]⁺: 1101.4854 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are used to confirm the structure of the paclitaxel core and the presence of the PEG linker. The chemical shifts of the protons and carbons near the 7-position will be significantly different from those in unmodified paclitaxel.[14][15][16][17][18]

Expected ¹H NMR Spectral Features:

-

Characteristic signals for the paclitaxel core protons.

-

A distinct set of signals corresponding to the ethylene (B1197577) glycol units of the PEG4 linker, typically in the range of 3.5-3.7 ppm.

-

Shifts in the signals of the protons at or near the C-7 position of the paclitaxel skeleton compared to the parent drug.

Application in Drug Development

This compound serves as a valuable intermediate in the development of targeted cancer therapies.[1][19][20] The terminal amine group provides a reactive site for conjugation to various targeting ligands, such as antibodies, to form ADCs. This approach aims to increase the therapeutic index of paclitaxel by delivering it specifically to cancer cells, thereby reducing systemic toxicity.[21][22]

ADC Conjugation Workflow

The general workflow for creating an ADC using this linker involves activating a carboxyl group on the antibody or a bifunctional cross-linker and then reacting it with the primary amine of this compound.

Caption: General workflow for ADC synthesis.

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The provided information on its physicochemical properties, a representative synthetic protocol, and analytical characterization methods serves as a valuable resource for researchers in the field of oncology drug development. The ability to functionalize paclitaxel at the 7-O position with a hydrophilic, amine-terminated linker opens up new possibilities for creating more effective and targeted cancer therapies. Further research and development in this area are crucial for advancing the clinical potential of paclitaxel-based therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. chemscene.com [chemscene.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. This compound | BroadPharm [broadpharm.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. US5948919A - Paclitaxel synthesis from precursor compounds and methods of producing the same - Google Patents [patents.google.com]

- 8. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. US6242614B1 - Semi-synthesis of paclitaxel using dialkyldichlorosilanes - Google Patents [patents.google.com]

- 11. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. Simultaneous quantitative analysis of polyethylene glycol (PEG), PEGylated paclitaxel and paclitaxel in rats by MS/MSALL technique with hybrid quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Paclitaxel(33069-62-4) 1H NMR spectrum [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 7-O-(Amino-PEG4)- paclitaxel|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 20. medchemexpress.cn [medchemexpress.cn]

- 21. PEGylation of paclitaxel largely improves its safety and anti-tumor efficacy following pulmonary delivery in a mouse model of lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and evaluation of water-soluble polyethylene glycol-paclitaxel conjugate as a paclitaxel prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

7-O-(Amino-PEG4)-paclitaxel: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-(Amino-PEG4)-paclitaxel is a derivative of the potent anti-cancer agent paclitaxel (B517696), modified with a four-unit polyethylene (B3416737) glycol (PEG) linker terminating in an amino group. This modification is primarily designed for the development of antibody-drug conjugates (ADCs), enabling targeted delivery of the cytotoxic paclitaxel payload to cancer cells. The core mechanism of action of this conjugate is driven by the paclitaxel moiety, which functions as a microtubule-stabilizing agent. By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase, leading to the activation of apoptotic pathways and subsequent cancer cell death. This technical guide provides an in-depth overview of the mechanism of action, supported by quantitative data from analogous paclitaxel-PEG conjugates, detailed experimental protocols, and visualizations of the key cellular pathways and experimental workflows.

Core Mechanism of Action: Microtubule Stabilization

The foundational mechanism of action of this compound is identical to that of its parent compound, paclitaxel. The paclitaxel component of the conjugate is a potent mitotic inhibitor that targets microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.

Under normal physiological conditions, microtubules exist in a state of dynamic equilibrium, constantly polymerizing and depolymerizing. This dynamic instability is crucial for the formation and function of the mitotic spindle during cell division. Paclitaxel disrupts this delicate balance by binding to the β-tubulin subunit of the microtubule polymer. This binding event stabilizes the microtubule, preventing its depolymerization into tubulin dimers.

The hyper-stabilization of microtubules has profound consequences for cancer cells:

-

Inhibition of Mitosis: The inability of microtubules to depolymerize prevents the normal formation and function of the mitotic spindle. This leads to a prolonged blockage of cells in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: The sustained mitotic arrest triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis.

The PEG4 linker in this compound is designed to be a hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the resulting ADC. The terminal amino group provides a reactive handle for conjugation to antibodies or other targeting moieties.

Quantitative Data Summary

Table 1: Cytotoxicity of Paclitaxel and PEG-Conjugated Analogues in Various Cancer Cell Lines

| Compound/Conjugate | Cancer Cell Line | Assay Duration | IC50 Value | Citation |

| Paclitaxel | SK-BR-3 (Breast Cancer) | 72 h | ~5 nM | |

| Paclitaxel | MDA-MB-231 (Breast Cancer) | 72 h | ~10 nM | |

| Paclitaxel | T-47D (Breast Cancer) | 72 h | ~2.5 nM | |

| Paclitaxel | A549 (Lung Cancer) | 48 h | ~8.2 µg/mL | [1] |

| Paclitaxel | HeLa (Cervical Cancer) | 48 h | ~4.8 µg/mL | [1] |

| Poly(L-γ-glutamylglutamine)-paclitaxel (PGG-PTX) | A549 (Lung Cancer) | 48 h | ~8.2 µg/mL | [1] |

| Poly(L-γ-glutamylglutamine)-paclitaxel (PGG-PTX) | HeLa (Cervical Cancer) | 48 h | ~4.8 µg/mL | [1] |

| Folate-PEG(2k)-Paclitaxel Prodrug | SKOV-3 (Ovarian Cancer) | Not Specified | 137 nM (with photoactivation) | [2][3] |

Table 2: Effect of Paclitaxel on Cell Cycle Distribution in PC-3 Prostate Cancer Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (Untreated) | 55.2 | 30.5 | 14.3 |

| Paclitaxel (10 nM for 24h) | 15.8 | 8.2 | 76.0 |

Table 3: Induction of Apoptosis by Paclitaxel and a PEGylated Nanocarrier in A549 Lung Cancer Cells

| Treatment (48 h) | Apoptosis Level (%) |

| nCGO (Control Nanocarrier) | ~11 |

| nCGO-PEG (PEGylated Control) | ~8 |

| Paclitaxel | ~18 |

| nCGO-PEG/Paclitaxel | ~27 |

Key Signaling Pathways

The induction of apoptosis by paclitaxel and its derivatives is a complex process involving multiple signaling pathways. The sustained mitotic arrest caused by microtubule stabilization is a key trigger for these pathways.

References

The Strategic Role of the Amino-PEG4 Linker in Enhancing Paclitaxel Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel (B517696), a potent anti-mitotic agent, remains a cornerstone of chemotherapy for a variety of cancers. However, its clinical utility is often hampered by poor aqueous solubility, significant off-target toxicity, and the development of drug resistance. To address these limitations, extensive research has focused on the development of paclitaxel derivatives with improved physicochemical and pharmacological properties. A key strategy in this endeavor is the conjugation of paclitaxel to various moieties, such as antibodies or targeting peptides, via a linker. This technical guide provides an in-depth exploration of the pivotal role of the amino-polyethylene glycol-4 (amino-PEG4) linker in the design and function of paclitaxel derivatives, particularly in the context of antibody-drug conjugates (ADCs). We will delve into the impact of this hydrophilic linker on solubility, stability, and biological activity, supported by quantitative data and detailed experimental protocols.

Introduction: Overcoming the Challenges of Paclitaxel Therapy

Paclitaxel's mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] Despite its efficacy, its high hydrophobicity necessitates the use of formulation vehicles like Cremophor EL, which can induce hypersensitivity reactions and other adverse effects. Furthermore, the non-specific distribution of paclitaxel throughout the body contributes to systemic toxicity.

The development of paclitaxel derivatives aims to:

-

Enhance Aqueous Solubility: To eliminate the need for toxic solubilizing agents.

-

Improve Stability: To increase the drug's half-life in circulation.

-

Enable Targeted Delivery: To concentrate the cytotoxic payload at the tumor site, thereby reducing systemic toxicity and enhancing efficacy.

The amino-PEG4 linker has emerged as a valuable tool in achieving these goals. Its hydrophilic nature, defined length, and terminal amino group for conjugation make it an ideal component for creating sophisticated paclitaxel-based therapeutics.

The Amino-PEG4 Linker: A Molecular Bridge to Improved Therapeutics

The amino-PEG4 linker is a heterobifunctional molecule characterized by a four-unit polyethylene (B3416737) glycol chain with a terminal primary amine group. This structure imparts several desirable properties to paclitaxel conjugates.

Enhanced Aqueous Solubility

Table 1: Solubility of Paclitaxel and a Representative PEGylated Derivative

| Compound | Solvent | Solubility |

| Paclitaxel | Water | ~0.3 µg/mL[2] |

| 7-O-(Amino-PEG4)-paclitaxel | DMSO | ≥ 50 mg/mL[4] |

Improved Stability and Pharmacokinetics

The PEG chain can act as a protective hydrophilic shield around the paclitaxel molecule, potentially reducing its susceptibility to enzymatic degradation and opsonization, thereby prolonging its circulation half-life. While specific pharmacokinetic parameters for amino-PEG4-paclitaxel conjugates are not extensively reported, studies on other PEGylated paclitaxel formulations have demonstrated a significant impact on their pharmacokinetic profiles. For instance, PEGylated paclitaxel has been shown to have a longer plasma half-life compared to the parent drug.[5] General pharmacokinetic parameters for paclitaxel administered intravenously have been reported, with an average systemic clearance ranging from 5.2 to 30.2 L/h/m².[6]

Table 2: Representative Pharmacokinetic Parameters of Intravenous Paclitaxel

| Parameter | Value |

| Systemic Clearance | 5.2 - 30.2 L/h/m²[6] |

| Plasma Protein Binding | ~90-95%[6] |

| Renal Excretion (unchanged drug) | < 10%[6] |

Enabling Targeted Delivery through Bioconjugation

The terminal amino group of the amino-PEG4 linker provides a reactive handle for covalent attachment to various targeting ligands, such as monoclonal antibodies or peptides. This is the cornerstone of creating antibody-drug conjugates (ADCs) and other targeted drug delivery systems. The linker connects the cytotoxic paclitaxel payload to the targeting moiety, which then selectively binds to receptors overexpressed on cancer cells, leading to internalization and targeted drug release. The hydrophilic nature of the PEG spacer can also help to maintain the proper folding and function of the targeting protein.[7][8]

Biological Activity and Signaling Pathways

Paclitaxel exerts its cytotoxic effects by disrupting microtubule dynamics, which in turn activates several downstream signaling pathways leading to apoptosis. The primary signaling cascades affected by paclitaxel include the PI3K/AKT and MAPK pathways. The conjugation of paclitaxel via an amino-PEG4 linker is designed to retain this fundamental mechanism of action upon release of the payload within the target cancer cell.

dot

Caption: Paclitaxel derivative signaling pathway.

Cytotoxicity of Paclitaxel Derivatives

The ultimate goal of creating paclitaxel derivatives is to enhance their therapeutic index, which is a measure of their efficacy versus their toxicity. The cytotoxicity of these compounds is typically evaluated in vitro using cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a drug. While specific IC50 values for amino-PEG4-paclitaxel derivatives are not consistently reported across a wide range of cell lines, studies on various paclitaxel analogs provide a benchmark for their cytotoxic potential.[9][10][11]

Table 3: Representative IC50 Values of Paclitaxel in Breast Cancer Cell Lines

| Cell Line | Receptor Status | Paclitaxel IC50 (nM) |

| SK-BR-3 | HER2+ | ~10-20[9][10] |

| MDA-MB-231 | Triple Negative | ~2-5[9][10] |

| T-47D | Luminal A | ~5-15[9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of paclitaxel derivatives incorporating an amino-PEG4 linker.

Synthesis of a Paclitaxel-Peptide Conjugate via an Amino-PEG4 Linker

This protocol describes a general method for conjugating paclitaxel to a targeting peptide using an amino-PEG4 linker. This is a multi-step process that involves the activation of the paclitaxel molecule, reaction with the linker, and subsequent conjugation to the peptide.

dot

Caption: General workflow for paclitaxel-peptide conjugate synthesis.

Materials:

-

Paclitaxel

-

Succinic anhydride

-

4-Dimethylaminopyridine (DMAP)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Amino-PEG4-acid linker

-

Targeting peptide with a free amino group

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous dimethylformamide (DMF)

-

Triethylamine (TEA)

-

High-performance liquid chromatography (HPLC) system for purification

-

Mass spectrometer for characterization

Procedure:

-

Synthesis of 2'-O-Succinoyl Paclitaxel:

-

Dissolve paclitaxel, succinic anhydride, and DMAP in anhydrous DCM.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain 2'-O-succinoyl paclitaxel.

-

-

Conjugation of 2'-O-Succinoyl Paclitaxel to Amino-PEG4-acid:

-

Dissolve 2'-O-succinoyl paclitaxel, amino-PEG4-acid, DCC, and DMAP in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction by HPLC.

-

After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Purify the filtrate by preparative HPLC to isolate the paclitaxel-PEG4-acid conjugate.

-

-

Activation of Paclitaxel-PEG4-acid:

-

Dissolve the paclitaxel-PEG4-acid conjugate and NHS in anhydrous DCM.

-

Add EDC to the solution and stir at room temperature for 4 hours to form the NHS ester.

-

-

Conjugation to the Targeting Peptide:

-

Dissolve the targeting peptide in DMF and add TEA.

-

Add the activated paclitaxel-PEG4-NHS ester solution to the peptide solution.

-

Stir the reaction mixture at room temperature overnight.

-

Purify the final paclitaxel-PEG4-peptide conjugate by preparative HPLC.

-

Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Paclitaxel and paclitaxel-amino-PEG4-derivative

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

-

-

Drug Treatment:

-

Prepare serial dilutions of paclitaxel and the paclitaxel-amino-PEG4-derivative in culture medium.

-

Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Solubilization and Absorbance Measurement:

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software.

-

In Vitro Stability Assay (HPLC-Based)

This protocol describes a method to assess the stability of a paclitaxel-amino-PEG4 conjugate in plasma using high-performance liquid chromatography (HPLC).[14][15][16]

Materials:

-

Paclitaxel-amino-PEG4 conjugate

-

Human or mouse plasma

-

Phosphate-buffered saline (PBS)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and UV detector

-

Centrifuge

Procedure:

-

Incubation:

-

Prepare a stock solution of the paclitaxel-amino-PEG4 conjugate in a suitable solvent (e.g., DMSO).

-

Spike the conjugate into pre-warmed human or mouse plasma to a final concentration of, for example, 10 µM.

-

Incubate the plasma samples at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.

-

-

Sample Preparation:

-

To the collected plasma aliquot, add three volumes of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant.

-

-

HPLC Analysis:

-

Inject the supernatant into the HPLC system.

-

Use a gradient elution method with a mobile phase consisting of water with 0.1% TFA (solvent A) and acetonitrile with 0.1% TFA (solvent B). For example, a gradient from 20% to 80% B over 20 minutes.

-

Monitor the elution of the conjugate and any potential degradation products by UV detection at a wavelength of 227 nm.

-

-

Data Analysis:

-

Quantify the peak area of the intact conjugate at each time point.

-

Plot the percentage of the remaining intact conjugate against time.

-

Determine the half-life (t1/2) of the conjugate in plasma.

-

Conclusion and Future Perspectives

The amino-PEG4 linker plays a multifaceted and crucial role in the development of advanced paclitaxel derivatives. Its ability to enhance aqueous solubility, improve stability, and provide a versatile handle for targeted delivery addresses many of the shortcomings of conventional paclitaxel therapy. The continued exploration of novel paclitaxel conjugates utilizing this and other advanced linker technologies holds significant promise for the future of cancer treatment. Further research should focus on obtaining more comprehensive quantitative data on the physicochemical and pharmacokinetic properties of specific amino-PEG4-paclitaxel conjugates to guide the rational design of next-generation targeted cancer therapeutics with improved efficacy and reduced toxicity.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Paclitaxel-conjugated PEG and arginine-grafted bioreducible poly (disulfide amine) micelles for co-delivery of drug and gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | BroadPharm [broadpharm.com]

- 8. Amino-PEG4-acid, 663921-15-1 | BroadPharm [broadpharm.com]

- 9. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 10. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. researchgate.net [researchgate.net]

- 15. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Deep Dive into the Enhanced Hydrophilicity of 7-O-(Amino-PEG4)-paclitaxel

This technical guide explores the hydrophilicity of 7-O-(Amino-PEG4)-paclitaxel, a derivative of the potent anti-cancer drug paclitaxel (B517696). Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the compound's properties, relevant experimental methodologies, and its biological context.

Introduction: The Challenge of Paclitaxel's Solubility

Paclitaxel is a cornerstone of chemotherapy, renowned for its efficacy against a range of cancers. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. However, the clinical application of paclitaxel is hampered by its poor water solubility (less than 0.1 microg/mL)[1]. This inherent hydrophobicity necessitates the use of formulation vehicles like Cremophor EL, which can introduce toxicities and hypersensitivity reactions.

To address this limitation, medicinal chemists have explored various modifications of the paclitaxel molecule. One promising strategy is the conjugation of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), to the paclitaxel scaffold. This compound is one such derivative, featuring a tetraethylene glycol (PEG4) linker with a terminal amine group attached at the 7-position of the paclitaxel core. This modification is intended to increase the aqueous compatibility of the molecule, a critical attribute for parenteral drug delivery and for its use as a payload in antibody-drug conjugates (ADCs)[2][3]. The hydrophilic PEG spacer is designed to render the compound more compatible with aqueous media[4][5][6].

Physicochemical Properties and Hydrophilicity Data

Below is a summary of the available quantitative data for this compound and the parent compound, paclitaxel.

| Property | This compound | Paclitaxel |

| Molecular Formula | C58H72N2O19[4][5] | C47H51NO14 |

| Molecular Weight | 1101.19 g/mol [4] | 853.9 g/mol |

| Water Solubility | Data not publicly available. Expected to be higher than paclitaxel due to the hydrophilic PEG linker. | < 0.1 µg/mL[1] |

| Solubility in DMSO | ≥ 50 mg/mL[4] | 50 mg/mL[7] |

| Calculated LogP | 3.7018 | ~3.96 (experimentally determined) |

Note: The LogP value for this compound is a calculated prediction and may not reflect the experimental value. A lower LogP value generally indicates higher hydrophilicity.

Experimental Protocols for Assessing Hydrophilicity

To quantitatively assess the hydrophilicity of this compound, several standard experimental protocols can be employed. The following are detailed methodologies for key experiments.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous buffer.

Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Quantification: Carefully collect an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or µM.

Determination of the Partition Coefficient (LogP)

The partition coefficient is a measure of the differential solubility of a compound in two immiscible phases, typically octanol (B41247) and water. It provides an indication of the lipophilicity of a compound.

Protocol:

-

Phase Preparation: Prepare a solution of this compound in the aqueous phase (e.g., phosphate (B84403) buffer, pH 7.4) at a known concentration.

-

Partitioning: Add an equal volume of n-octanol to the aqueous solution in a sealed vial.

-

Equilibration: Agitate the vial vigorously for a set period to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using the DOT language provide a clear visual representation of experimental processes and biological signaling cascades.

Experimental Workflow for Hydrophilicity Assessment

The following diagram outlines the logical flow of experiments to characterize the hydrophilicity of a novel compound like this compound.

Paclitaxel's Mechanism of Action and Signaling Pathways

This compound is expected to retain the core mechanism of action of paclitaxel. The following diagram illustrates the key signaling pathways affected by paclitaxel. Paclitaxel binds to β-tubulin, stabilizing microtubules and arresting the cell cycle in the G2/M phase, which ultimately leads to apoptosis[8]. This process can be influenced by survival pathways such as PI3K/AKT and MAPK/ERK[8][9].

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. This compound | BroadPharm [broadpharm.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. A Library of Custom PEG-Lipids reveals a Double-PEG-Lipid with Drastically Enhanced Paclitaxel Solubility and Human Cancer Cell Cytotoxicity when used in Fluid Micellar Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Assessment of 7-O-(Amino-PEG4)-paclitaxel

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-(Amino-PEG4)-paclitaxel is a derivative of paclitaxel (B517696), a potent anti-mitotic agent widely used in cancer chemotherapy. The modification at the 7-O position with an amino-polyethylene glycol (PEG) linker suggests its primary application is for further conjugation, such as in the development of antibody-drug conjugates (ADCs). Understanding the intrinsic cytotoxicity of this derivative is a critical first step in its development as a potential therapeutic agent or as part of a larger drug delivery system. This document outlines the theoretical basis for its cytotoxic activity, expected efficacy based on paclitaxel data, and detailed protocols for its preliminary cytotoxic evaluation.

Expected Mechanism of Action and Cytotoxicity

The cytotoxic activity of this compound is presumed to be driven by the paclitaxel moiety. Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules.[1][2] This binding stabilizes the microtubules, preventing their dynamic assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division.[1][2] The disruption of microtubule dynamics leads to a prolonged blockage of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[2][3][4]

It is anticipated that this compound will exhibit a cytotoxic profile comparable to that of paclitaxel, though the PEG linker may influence its solubility, cell permeability, and potentially its interaction with the microtubule binding site.

Data Presentation: Reference Cytotoxicity of Paclitaxel

The following table summarizes the half-maximal inhibitory concentration (IC50) values for paclitaxel in various cancer cell lines, providing a benchmark for the expected potency of its derivatives. IC50 values can vary based on experimental conditions such as exposure time and the specific assay used.

| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Exposure Time (hours) |

| MCF-7 | Breast Cancer | 2.5 - 15 | 72 |

| MDA-MB-231 | Breast Cancer | 5 - 20 | 72 |

| A549 | Lung Cancer | 10 - 50 | 72 |

| HCT116 | Colon Cancer | 8 - 30 | 72 |

| OVCAR-3 | Ovarian Cancer | 4 - 20 | 72 |

| Various | 8 Human Tumor Cell Lines | 2.5 - 7.5 | 24 |

| NSCLC | Non-Small Cell Lung Cancer | 9.4 (median) | 24 |

| SCLC | Small Cell Lung Cancer | 25 (median) | 24 |

Note: The data presented is a compilation from multiple sources for reference purposes.[5][6][7]

Experimental Protocols

To assess the preliminary cytotoxicity of this compound, standard in vitro assays are employed. The following are detailed methodologies for two common assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

This compound

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 humidified incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the drug concentration.

Clonogenic Assay for Long-Term Survival

The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a highly sensitive assay for evaluating the long-term effects of cytotoxic agents.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

This compound

-

Crystal violet staining solution (0.5% in 25% methanol)

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.[10]

-

Drug Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 1-3 weeks, depending on the cell line, to allow for colony formation.[10]

-

Fixation and Staining: Remove the medium, wash the colonies with PBS, and fix them with a solution like methanol. Stain the colonies with crystal violet solution for at least 2 hours.[10]

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of at least 50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for in vitro cytotoxicity assessment.

Paclitaxel Signaling Pathway

Caption: Paclitaxel's mechanism of action leading to apoptosis.

References

- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT (Assay protocol [protocols.io]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Clonogenic Assay [bio-protocol.org]

An In-Depth Technical Guide to 7-O-(Amino-PEG4)-paclitaxel for Antibody-Drug Conjugate (ADC) Development

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. Paclitaxel (B517696), a cornerstone of chemotherapy, functions by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] However, its therapeutic potential in the ADC context has been hampered by its inherent hydrophobicity, which can lead to aggregation and poor pharmacokinetics of the final conjugate.[1][3] 7-O-(Amino-PEG4)-paclitaxel is a purposefully engineered derivative designed to overcome this limitation. By incorporating a hydrophilic tetra-polyethylene glycol (PEG4) spacer at the C-7 position, this molecule enhances aqueous solubility while providing a terminal primary amine—a versatile chemical handle for antibody conjugation.[4][5][6] This guide provides a comprehensive technical overview of this compound, detailing its properties, its role in ADC construction, relevant experimental methodologies, and its potential to generate ADCs with a superior therapeutic index.

Core Molecule: Properties and Rationale for Use

This compound is a drug-linker construct designed for covalent attachment to a monoclonal antibody. The strategic placement of the hydrophilic PEG4 linker at the 7-O position of paclitaxel is critical, as this site can be modified without significantly diminishing the drug's cytotoxic activity.[7] The terminal amine group is reactive toward activated esters, such as N-hydroxysuccinimide (NHS) esters, enabling straightforward conjugation to the lysine (B10760008) residues on an antibody surface.[4][5]

Physicochemical Properties

The key physicochemical characteristics of this compound are summarized in the table below, compiled from various suppliers.[4][5][8][9][10]

| Property | Value | Reference(s) |

| Molecular Formula | C₅₈H₇₂N₂O₁₉ | [4][5][8][9][10] |

| Molecular Weight | 1101.19 g/mol | [4][5][8][9][10] |

| Appearance | White to yellow solid | [4] |

| Purity | ≥95% - 98.66% | [4][5][8][9][10] |

| Solubility | Soluble in DMSO (≥50 mg/mL) | [4] |

| Storage Conditions | Powder: -20°C (3 years) | [4] |

| In Solvent (-80°C): 6 months | [4] |

Mechanism of Action: From Targeting to Apoptosis

The therapeutic strategy of an ADC built with this payload follows a multi-step process, culminating in the targeted destruction of cancer cells.

-

Circulation & Targeting : The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific tumor-associated antigen on the cancer cell surface.

-

Internalization : Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[1]

-

Lysosomal Trafficking : The complex is trafficked to the lysosome, an acidic organelle rich in proteases.

-

Payload Release : Within the lysosome, the linker connecting the drug to the antibody is cleaved, releasing the active paclitaxel payload into the cytoplasm.

-

Microtubule Disruption : The released paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic polymerization and depolymerization necessary for mitotic spindle formation.[1][2]

-

Cell Cycle Arrest & Apoptosis : This microtubule stabilization arrests the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][2]

Figure 1. Paclitaxel's intracellular signaling pathway.

ADC Development Workflow

The development of a novel ADC is a systematic process involving careful selection of components, precise bioconjugation, and rigorous characterization to ensure safety and efficacy.

Figure 2. General workflow for ADC development.

The logical relationship between the components of the final ADC is crucial for its function. The antibody provides the targeting, the payload provides the cytotoxicity, and the linker ensures the payload remains attached until it reaches the target cell.

Figure 3. Logical relationship of ADC components.

Biological and Preclinical Data

The introduction of a hydrophilic PEG linker is hypothesized to improve the in vivo efficacy of paclitaxel-based ADCs by enhancing solubility and stability.[1] A study by an in-house team at Signal Transduction and Targeted Therapy constructed a Trop-2-targeting ADC (hRS7-VK-PTX) using a hydrophilic PEGylated linker, providing valuable comparative data.[1]

In Vitro Cytotoxicity

The hRS7-VK-PTX ADC demonstrated potent anti-cancer activity, even in cell lines considered resistant to paclitaxel.[1] The table below compares the IC50 values of this ADC with free paclitaxel in various cancer cell lines.

| Cell Line | Cancer Type | hRS7-VK-PTX ADC IC50 (nM)[1] | Free Paclitaxel IC50 (nM) | Reference(s) for Paclitaxel IC50 |

| Capan-1 | Pancreatic Adenocarcinoma | 1.1 | ~8 | [3] |

| NCI-H2452 | Mesothelioma | 1.2 | Data Not Available | - |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.7 | ~300 | |

| COLO205 | Colorectal Adenocarcinoma | 2.1 | Data Not Available | - |

| SK-MES-1 | Lung Squamous Cell Carcinoma | 2.5 | Data Not Available | - |

| SKBR3 | HER2+ Breast Cancer | 3.1 | ~4000 | |

| CFPAC-1 | Pancreatic Adenocarcinoma | 3.3 | Data Not Available | - |

Note: IC50 values for free paclitaxel can vary significantly based on experimental conditions (e.g., exposure time). The values presented are approximations from the literature for comparative purposes.

In Vivo Efficacy

In preclinical xenograft models, the hydrophilic paclitaxel ADC showed superior tumor growth inhibition compared to free paclitaxel, highlighting the benefit of the targeted delivery and improved properties conferred by the PEG linker.[1]

| Animal Model | Treatment Group | Dosage | Outcome | Reference |

| BxPC-3 Xenograft | hRS7-VK-PTX ADC | 3 mg/kg (0.12 mg/kg PTX equiv.) | More efficacious in suppressing tumor growth than 10 mg/kg free PTX. | [1] |

| HCC1806 Xenograft | hRS7-VK-PTX ADC | 30 mg/kg (1.3 mg/kg PTX equiv.) | Efficacy was comparable to 10 mg/kg free PTX. | [1] |

Experimental Protocols

Detailed methodologies are critical for the successful development of an ADC. The following sections outline protocols for the synthesis of the drug-linker and its conjugation to an antibody.

Synthesis of this compound (General Strategy)

-

Protection of 2'-Hydroxyl Group: The most reactive hydroxyl group on paclitaxel, at the 2' position, must first be protected. This is commonly achieved using a silyl (B83357) protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride, in the presence of a base like imidazole.[4]

-

Synthesis of the Linker: A Boc-protected amino-PEG4-acid linker (Boc-NH-(PEG)₄-COOH) is required. This component is commercially available or can be synthesized.

-

Acylation at the 7-O Position: The 2'-O-protected paclitaxel is then reacted with the Boc-protected amino-PEG4-acid. This esterification is an acylation reaction at the 7-O position, typically carried out using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent like dichloromethane (B109758) (DCM).[5] The reaction is often performed at low temperatures to control reactivity.[5]

-

Deprotection of the Amine Group: The terminal Boc protecting group on the PEG linker is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM, to yield the free primary amine.

-

Deprotection of the 2'-Hydroxyl Group: The TBDMS group is removed from the 2'-hydroxyl position, often using a fluoride (B91410) source such as hydrogen fluoride-pyridine complex (HF-Py) or tetrabutylammonium (B224687) fluoride (TBAF).

-

Purification: The final product, this compound, is purified using chromatographic techniques such as silica (B1680970) gel column chromatography or preparative high-performance liquid chromatography (HPLC).

Protocol for ADC Conjugation via Lysine Amidation

This protocol describes the conjugation of an amine-containing drug-linker, such as this compound, to the surface-accessible lysine residues of a monoclonal antibody using a heterobifunctional NHS-ester crosslinker.

Materials:

-

Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

-

This compound.

-

Heterobifunctional crosslinker (e.g., SMCC - Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). Note: For direct amidation, a payload activated with an NHS ester would be used. This two-step protocol is common for amine payloads. A more direct one-step approach involves activating the antibody lysines first.

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5.

-

Quenching Solution: 1 M Tris or Glycine, pH 8.0.

-

Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system.

Procedure:

-

Antibody Preparation:

-

Ensure the mAb is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS, pH 7.2. If the buffer contains Tris or glycine, it must be exchanged into PBS.

-

-

One-Step Conjugation (Assuming a pre-activated drug-linker-NHS ester):

-

Note: This is the most direct method if the amine group of this compound is first reacted with a homo-bifunctional NHS-ester crosslinker and purified, or if a custom synthesis provides the NHS-ester activated payload directly.

-

Bring the antibody solution to room temperature. Adjust the pH to 8.0-8.5 to facilitate the reaction with primary amines.

-

Immediately before use, dissolve the NHS-ester activated Amino-PEG4-Paclitaxel in anhydrous DMSO to a stock concentration of 10 mM.

-

Add a calculated molar excess (typically 5-20 fold) of the activated drug-linker solution to the antibody solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v).

-

Incubate the reaction at room temperature for 1-2 hours or on ice for 2 hours with gentle mixing.

-

-

Quenching:

-

Add a quenching buffer (e.g., 1 M Tris) to a final concentration of 20-50 mM to quench any unreacted NHS-ester groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove unconjugated drug-linker and other small molecules from the ADC product.

-

Size-Exclusion Chromatography (SEC): Load the reaction mixture onto a pre-equilibrated G-25 desalting column. Elute with PBS, pH 7.2. The ADC will elute in the void volume, while smaller molecules will be retained.

-

Tangential Flow Filtration (TFF): For larger scales, use a TFF system with an appropriate molecular weight cut-off (e.g., 30 kDa) to perform buffer exchange and remove small molecule impurities.

-

-

Characterization and Storage:

-

Determine the final protein concentration (e.g., by A280nm absorbance) and the Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

-

Analyze for purity and aggregation using SEC-HPLC.

-

Sterile filter the final ADC product and store at 2-8°C or frozen at -20°C to -80°C depending on stability studies.

-

Conclusion

This compound is a valuable chemical entity for the development of next-generation antibody-drug conjugates. Its design directly addresses the critical challenge of paclitaxel's hydrophobicity by incorporating a solubilizing PEG linker. This modification, combined with a versatile amine handle for conjugation, facilitates the creation of more homogeneous and pharmacokinetically favorable ADCs. As demonstrated by preclinical data on analogous constructs, this strategy can lead to ADCs with superior in vivo efficacy and a wider therapeutic window compared to both free paclitaxel and ADCs built with more hydrophobic components. The detailed workflows and protocols provided herein offer a robust framework for researchers and drug developers to leverage this promising molecule in the pursuit of more effective targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. US6242614B1 - Semi-synthesis of paclitaxel using dialkyldichlorosilanes - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | BroadPharm [broadpharm.com]